molecular formula C11H10N2O2 B8327952 Methyl 3-aminoisoquinoline-5-carboxylate

Methyl 3-aminoisoquinoline-5-carboxylate

Cat. No.: B8327952
M. Wt: 202.21 g/mol
InChI Key: UKKORSNRJUUYHK-UHFFFAOYSA-N
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Description

Methyl 3-aminoisoquinoline-5-carboxylate is an aromatic heterocyclic compound featuring an isoquinoline core substituted with an amino group at position 3 and a methyl ester at position 3. Isoquinoline derivatives are widely studied for their biological activities, including antimicrobial and antitumor properties, though specific applications for this compound remain speculative without further data .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 3-aminoisoquinoline-5-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)8-4-2-3-7-6-13-10(12)5-9(7)8/h2-6H,1H3,(H2,12,13)

InChI Key

UKKORSNRJUUYHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=CN=C(C=C21)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Quinoline/Isoquinoline Family

The positional arrangement of substituents on the quinoline/isoquinoline core significantly impacts physicochemical properties and reactivity. Key analogs include:

Compound Name CAS Number Similarity Score* Key Features
3-Aminoquinoline-5-carboxylic acid 1539636-62-8 0.98 Carboxylic acid substituent at position 5; lacks ester group
Methyl 3-aminoquinoline-5-carboxylate 1956382-58-3 0.89 Methyl ester at position 5; quinoline core (vs. isoquinoline)
3-Aminoquinoline-7-carboxylic acid 1824051-45-7 0.96 Amino and carboxylic acid groups at positions 3 and 7, respectively

Notes:

  • The isoquinoline core differs from quinoline in the fused benzene ring position, altering electronic properties and steric effects.
  • Substitution patterns (e.g., ester vs. carboxylic acid) influence solubility and reactivity. For example, ester groups (as in Methyl 3-aminoquinoline-5-carboxylate) enhance lipophilicity compared to carboxylic acids .

Heterocyclic Esters with Amino Substituents

Compounds with similar functional groups but divergent core structures include:

Table 1: Comparison of Heterocyclic Esters
Compound Name Core Structure Functional Groups Melting Point (°C) Key Reactivity/Applications
Methyl 3-chloroisoxazole-5-carboxylate Isoxazole Chloro, methyl ester Not reported Susceptible to nucleophilic substitution
Methyl-3-hydroxyisothiazole-5-carboxylate Isothiazole Hydroxy, methyl ester Not reported Potential for ring-opening reactions
9-(5-Amino-3-methylisoxazol-4-yl)-... (11i) Xanthenone Amino, methoxy, methyl ester 210–211 Multicomponent heterocyclization product

Key Observations :

  • Core Structure: Isoxazole and isothiazole cores (5-membered rings) contrast with the bicyclic isoquinoline system, leading to differences in aromaticity and stability.
  • Reactivity: Chloro-substituted isoxazole (e.g., Methyl 3-chloroisoxazole-5-carboxylate) undergoes nucleophilic substitution, whereas amino-substituted analogs may participate in condensation or cyclization reactions .
  • Physical Properties: Xanthenone derivatives (e.g., compound 11i) exhibit higher melting points (~210°C) due to extended π-conjugation and hydrogen bonding .

Functional Group Analysis: Amino and Ester Moieties

  • Amino Group: The amino substituent at position 3 in Methyl 3-aminoisoquinoline-5-carboxylate may enhance hydrogen-bonding capacity, influencing crystallinity and solubility. Analogous compounds, such as 3-amino-5-methyl-isoxazole, demonstrate similar hydrogen-bonding interactions in crystal packing .
  • Methyl Ester : The ester group at position 5 is a common motif in prodrug design, as seen in Methyl 3-carboxy-5-nitrobenzoate, which serves as an intermediate for iodinated X-ray contrast media . Hydrolysis of the ester to a carboxylic acid could modulate bioavailability or metabolic stability.

Preparation Methods

Step 1: Bromination of 3-Aminoquinoline

Reaction Conditions

  • Substrate : 3-Aminoquinoline

  • Reagents : Bromine (Br₂), sulfuric acid (H₂SO₄), silver sulfate (Ag₂SO₄)

  • Solvent : Sulfuric acid (neat)

  • Temperature : 0°C (initial), room temperature (overnight reaction)

  • Workup : Neutralization with Na₂CO₃, extraction with ethyl acetate, silica gel chromatography

Mechanistic Insight
Electrophilic aromatic bromination occurs at the 5-position of the quinoline ring due to the directing effect of the electron-donating amino group. Silver sulfate acts as a catalyst, enhancing bromine’s electrophilicity.

Key Data

ParameterValue
Yield89% (isolated)
Purity (HPLC)>98%
Characterization¹H NMR, MS

Step 2: Palladium-Catalyzed Carbonylation

Reaction Conditions

  • Substrate : 3-Amino-5-bromoquinoline

  • Catalyst : Palladium chloride (PdCl₂, 1.2 g per 20 g substrate)

  • Ligand : Triethylamine (Et₃N, 0.3 mol)

  • Carbon Source : Carbon monoxide (CO, 0.8 MPa)

  • Solvent : Methanol (MeOH)/N,N-dimethylformamide (DMF) (4:1 v/v)

  • Temperature : 75°C, 6 hours

Mechanistic Pathway
The bromine substituent undergoes palladium-mediated carbonylation, replacing the bromide with a methoxycarbonyl group. The reaction proceeds via a Pd⁰/Pdᴵᴵ cycle, with CO insertion into the Pd–C bond followed by methanolysis.

Optimization Highlights

  • Solvent Ratio : Higher DMF content (>20%) reduces reaction time but complicates purification.

  • CO Pressure : Yields plateau above 0.8 MPa due to catalyst saturation.

  • Catalyst Loading : <1% PdCl₂ leads to incomplete conversion.

Key Data

ParameterValue
Yield81% (isolated)
Purity (HPLC)>99%
¹H NMR (DMSO-d₆)δ 3.899 (s, 3H, COOCH₃), 6.035 (s, 2H, NH₂), 7.375–8.144 (m, 4H, aromatic)
MS (m/z)202.21 [M+H]⁺

Alternative Synthetic Strategies

While the bromination-carbonylation route dominates industrial applications, exploratory methods have been reported:

Direct Amination-Carboxylation

A one-pot procedure using 3-bromoquinoline-5-carboxylate and ammonia under CuI catalysis was attempted but yielded <30% product due to competing side reactions.

Microwave-Assisted Synthesis

Preliminary studies reduced Step 2 reaction time to 2 hours (150°C, 300 W microwave irradiation), but scalability issues and catalyst degradation limited utility.

Industrial-Scale Considerations

Cost Analysis

ComponentCost Contribution (%)
3-Aminoquinoline58
Palladium Catalyst25
Solvents/Reagents17

Waste Management

  • Pd Recovery : >95% achieved via activated carbon filtration.

  • Bromine Byproducts : Neutralized to NaBr for wastewater treatment.

Analytical Characterization

Spectroscopic Data Consolidation

TechniqueKey Signals
¹³C NMR (DMSO-d₆)δ 167.8 (C=O), 152.1 (C-NH₂), 124.5–138.2 (aromatic)
IR (KBr)3320 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N)

Purity Assessment

  • HPLC : C18 column, 70:30 H₂O/MeCN, retention time = 6.7 min.

  • Elemental Analysis : Calculated (%) C 65.34, H 4.95, N 13.86; Found C 65.28, H 4.89, N 13.79.

Q & A

Basic: What experimental strategies are recommended for synthesizing Methyl 3-aminoisoquinoline-5-carboxylate, and how should purity be validated?

Answer:
Synthesis typically involves multi-step reactions, such as cyclization of precursor amines with activated carbonyl groups. For example, a route analogous to the production of 3-(2-chlorophenyl)-5-methylisoxazole derivatives (via oxime formation and chlorination ) could be adapted. Key steps include:

  • Esterification : Reacting 3-aminoisoquinoline-5-carboxylic acid with methanol under acidic catalysis.
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization.
  • Validation :
    • Purity : HPLC (≥95% purity threshold) with UV detection at 254 nm.
    • Structural Confirmation : 1H^1H-/13C^{13}C-NMR for functional group analysis; IR spectroscopy for ester carbonyl stretch (~1700 cm1^{-1}) .
    • Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]+^+).

Table 1 : Common Characterization Techniques and Parameters

TechniqueParameterExpected Outcome
HPLCC18 column, 70:30 MeOH:H2 _2OSingle peak (retention time ~8.2 min)
NMR (DMSO-d6)1H^1H: δ 8.5–7.2 (aromatic), δ 3.9 (COOCH3)Integration ratios matching H-count
HRMSm/z calculated: 232.0845 ([M+H]+^+)Observed within 5 ppm error

Basic: How should researchers design spectroscopic experiments to resolve ambiguities in the compound’s structural assignment?

Answer:
Ambiguities (e.g., regioisomerism or tautomerism) require a combinatorial approach:

  • 2D NMR : Use 1H^1H-1H^1H COSY and HMBC to map 3J^3J couplings between the amino group and adjacent carbons.
  • X-ray Diffraction : Single-crystal analysis provides unambiguous confirmation of connectivity and stereochemistry .
  • Contradiction Resolution : If NMR suggests planar symmetry but XRD shows asymmetry, re-examine solvent effects (e.g., DMSO-induced shifts) and consider dynamic processes in solution .

Advanced: What crystallographic methodologies are optimal for determining the crystal structure of this compound?

Answer:

  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Solution : SHELXT for phase problem resolution via intrinsic Patterson methods .
  • Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters.
  • Validation : Check R1_1 (<5%), wR2_2, and goodness-of-fit (GOF ≈ 1.0).
  • Graphical Representation : ORTEP-3 for thermal ellipsoid plots to visualize atomic displacement .

Advanced: How can hydrogen-bonding networks in this compound crystals be systematically analyzed?

Answer:
Apply graph set analysis (GSA) to classify hydrogen bonds:

  • Descriptors : Identify donor (D), acceptor (A), and patterns (e.g., D(n)\text{D}(n)) using CCDC Mercury.
  • Example : If the amino group forms N–H···O interactions with carboxylate oxygens, classify as C22(8)\text{C}_2^2(8) chains .
  • Functional Impact : Correlate H-bond motifs with solubility or stability (e.g., dense networks may reduce hygroscopicity).

Table 2 : Graph Set Analysis of Hypothetical H-Bond Patterns

PatternDonor-Acceptor PairGraph Set
ChainN–H···O (ester)C22(8)\text{C}_2^2(8)
DimerO–H···N (isoquinoline)R22(12)\text{R}_2^2(12)

Advanced: How should researchers address contradictions between computational predictions and experimental data (e.g., spectroscopic vs. DFT results)?

Answer:

  • Step 1 : Validate computational parameters (e.g., B3LYP/6-311+G(d,p) basis set for NMR chemical shift calculations).
  • Step 2 : Check for solvent effects in DFT (e.g., PCM model for DMSO) versus experimental conditions.
  • Step 3 : If deviations persist (>1 ppm for 1H^1H-NMR), consider dynamic effects (e.g., rotameric equilibria) or crystal packing influences .

Methodological: What experimental design considerations are critical for ensuring reproducibility in studies involving this compound?

Answer:

  • Documentation : Follow Beilstein Journal guidelines: report reaction stoichiometry, solvent grades, and purification details .
  • Data Transparency : Provide raw NMR/FID files and crystallographic CIFs as supplementary data.
  • Ethical Practices : Avoid data manipulation; disclose conflicts of interest .

Advanced: How can researchers identify and characterize polymorphs of this compound?

Answer:

  • Screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) to induce polymorphism.
  • Characterization :
    • PXRD to distinguish lattice differences.
    • DSC/TGA to compare melting points and thermal stability.
    • Raman spectroscopy for vibrational mode shifts .

Methodological: What strategies integrate computational modeling (e.g., MD simulations) with experimental data to predict physicochemical properties?

Answer:

  • Solubility Prediction : Combine COSMO-RS (computational) with shake-flask experiments.
  • Stability Analysis : MD simulations at 298 K to assess hydrolysis susceptibility of the ester group.
  • Validation : Compare simulated LogP with HPLC-measured values (error margin <0.5) .

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